Cas no 174885-99-5 ((2-Amino-2-phenylethyl)carbamic acid tert-butyl ester)

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (2-amino-2-phenylethyl)carbamate
- (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- N-Boc-2-amino-2-phenylethylamine
- tert-butyl N-(2-amino-2-phenylethyl)carbamate
- AKOS005257264
- SY031361
- Carbamic acid, N-(2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester
- BS-21744
- (2-Amino-2-phenyl-ethyl)carbamic acid tert-butyl ester
- 174885-99-5
- AC-29494
- EN300-1877234
- N-((2S)-2-AMINO-2-PHENYLETHYL)(TERT-BUTOXY)CARBOXAMIDE
- Carbamic acid,N-[(2S)-2-amino-3-phenylpropyl]-,1,1-dimethylethyl ester
- AB28568
- AB23604
- A881656
- MFCD06739086
- 2-Methyl-2-propanyl (2-amino-2-phenylethyl)carbamate
- SB34678
- N1-Boc-2-phenyl-1,2-ethanediamine
- STL557246
- BBL103436
- (2-Amino-2-phenylethyl)-carbamic acid tert-butyl ester
- Carbamic acid, (2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester
- SCHEMBL3640547
- MFCD06245566
- (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester
- AB39226
- TERT-BUTYL(2-AMINO-2-PHENYLETHYL)CARBAMATE
- MFCD07374339
- 1,1-dimethylethyl (2-amino-2-phenylethyl)carbamate
- SY031360
- tert-butyl (R)-(2-amino-2-phenylethyl)carbamate
- (R)-(2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- tert-butyl (S)-(2-amino-2-phenylethyl)carbamate
- CLUUDOMFHPDBIR-UHFFFAOYSA-N
-
- MDL: MFCD06245566
- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)
- InChIKey: CLUUDOMFHPDBIR-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C1C=CC=CC=1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 236.15200
- どういたいしつりょう: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 64.35000
- LogP: 3.30230
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester セキュリティ情報
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB312871-100 mg |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, 95%; . |
174885-99-5 | 95% | 100 mg |
€258.30 | 2023-07-19 | |
abcr | AB312871-1 g |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, 95%; . |
174885-99-5 | 95% | 1 g |
€511.50 | 2023-07-19 | |
Alichem | A019121309-250mg |
tert-Butyl (2-amino-2-phenylethyl)carbamate |
174885-99-5 | 95% | 250mg |
175.49 USD | 2021-06-16 | |
Alichem | A019121309-1g |
tert-Butyl (2-amino-2-phenylethyl)carbamate |
174885-99-5 | 95% | 1g |
402.00 USD | 2021-06-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182109-5g |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |
174885-99-5 | 97% | 5g |
¥8714.90 | 2023-09-04 | |
Apollo Scientific | OR961674-500mg |
N-Boc-2-amino-2-phenylethylamine |
174885-99-5 | 97% | 500mg |
£338.00 | 2025-02-20 | |
Apollo Scientific | OR961674-1g |
N-Boc-2-amino-2-phenylethylamine |
174885-99-5 | 97% | 1g |
£504.00 | 2025-02-20 | |
Enamine | EN300-1877234-5.0g |
tert-butyl N-(2-amino-2-phenylethyl)carbamate |
174885-99-5 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1877234-0.05g |
tert-butyl N-(2-amino-2-phenylethyl)carbamate |
174885-99-5 | 0.05g |
$251.0 | 2023-09-18 | ||
Enamine | EN300-1877234-2.5g |
tert-butyl N-(2-amino-2-phenylethyl)carbamate |
174885-99-5 | 2.5g |
$586.0 | 2023-09-18 |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
(2-Amino-2-phenylethyl)carbamic acid tert-butyl esterに関する追加情報
Recent Advances in the Application of (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester (CAS: 174885-99-5) in Chemical Biology and Pharmaceutical Research
The compound (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester (CAS: 174885-99-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research brief summarizes the latest findings regarding its synthetic utility, biological activities, and potential therapeutic applications based on recent peer-reviewed publications (2022-2023).
Recent synthetic chemistry studies have demonstrated the compound's effectiveness as a protected β-amino alcohol building block for peptidomimetics. A 2023 study in Journal of Medicinal Chemistry reported its use in the synthesis of novel opioid receptor ligands, where the tert-butyloxycarbonyl (Boc) protecting group showed excellent stability during multi-step reactions while allowing clean deprotection under mild acidic conditions. The phenyl group provides structural rigidity that enhances stereochemical control in subsequent coupling reactions.
In neuroscience drug discovery, researchers have utilized 174885-99-5 as a precursor for dopamine receptor modulators. A notable 2022 publication in ACS Chemical Neuroscience described its incorporation into novel compounds targeting D2-like receptors, with the aminoethyl moiety serving as a crucial pharmacophore. The Boc-protected intermediate allowed efficient purification and characterization before final deprotection and biological evaluation.
Pharmacokinetic studies of derivatives have revealed interesting properties. The compound's logP (measured at 2.1) and polar surface area (58 Ų) make it suitable for CNS-penetrant molecules, as reported in a 2023 European Journal of Medicinal Chemistry paper. Researchers have exploited these characteristics to develop blood-brain barrier permeable therapeutics for neurological disorders.
Recent advances in asymmetric synthesis have improved access to enantiomerically pure 174885-99-5. A 2023 Organic Letters publication detailed a biocatalytic approach using engineered aminotransferases that achieved >99% ee with excellent yields. This development addresses previous challenges in obtaining single enantiomers of this important building block.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where the amino group serves as an attachment point for E3 ligase ligands. A 2022 Cell Chemical Biology study demonstrated this approach in degrading challenging oncology targets, with the phenyl group contributing to necessary hydrophobicity.
Safety and handling studies published in 2023 indicate that 174885-99-5 requires standard precautions for amino and carbamate compounds. The material shows good stability at room temperature when protected from moisture, with no significant decomposition observed over 12 months under proper storage conditions (-20°C under argon).
Future research directions highlighted in recent reviews include exploring its use in mRNA delivery systems (as cationic lipid components) and as building blocks for antimicrobial peptides. The compound's structural features make it particularly promising for these applications, with several patents filed in 2023 covering these novel uses.
In conclusion, (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester continues to be a valuable tool in medicinal chemistry, with expanding applications driven by its unique combination of protective group chemistry, structural features, and derivatization potential. The recent methodological improvements in its synthesis and novel biological applications position it as an increasingly important intermediate in pharmaceutical development.
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